molecular formula C11H22O3 B8568805 1-(1,1-Diethoxyethoxy)-3-methylbut-2-ene CAS No. 60066-56-0

1-(1,1-Diethoxyethoxy)-3-methylbut-2-ene

Cat. No.: B8568805
CAS No.: 60066-56-0
M. Wt: 202.29 g/mol
InChI Key: XXIZTYJDGFWLIX-UHFFFAOYSA-N
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Description

1-(1,1-Diethoxyethoxy)-3-methylbut-2-ene is an ether derivative characterized by a diethoxyethoxy group (-OCH₂CH₂O-) attached to a 3-methylbut-2-ene backbone. The diethoxyethoxy moiety may enhance stability compared to simpler ethers, while the conjugated double bond in the butene chain likely influences its reactivity in electrophilic additions or cycloadditions .

Properties

CAS No.

60066-56-0

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

1-(1,1-diethoxyethoxy)-3-methylbut-2-ene

InChI

InChI=1S/C11H22O3/c1-6-12-11(5,13-7-2)14-9-8-10(3)4/h8H,6-7,9H2,1-5H3

InChI Key

XXIZTYJDGFWLIX-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)(OCC)OCC=C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Ether Substituents: The diethoxyethoxy group in the target compound provides greater steric hindrance and electronic stabilization compared to mono-ethoxy (e.g., 1-Ethoxy-3-methylbut-2-ene) or tert-butoxy analogs .
  • Reactivity : Chloro derivatives (e.g., 1-Chloro-3-methylbut-2-ene) exhibit higher electrophilicity, enabling nucleophilic substitutions, whereas ethers like the target compound may participate in acid-catalyzed rearrangements or photochemical reactions .

Reactivity and Stability

Thermal and Chemical Stability

  • Diethoxy Ethers : Compounds with dialkoxy groups (e.g., 1,1-Di(3-methylbutoxy)ethane) are generally stable under neutral conditions but hydrolyze under acidic or basic conditions . The target compound’s conjugated alkene may further stabilize the structure via resonance.
  • Chloroalkenes : 1-Chloro-3-methylbut-2-ene is prone to elimination or polymerization at elevated temperatures .

Photochemical Behavior

  • Analogous enol ethers (e.g., 1-(2-methoxyethoxy)-3-methylbut-2-ene) are reported to undergo photocascade reactions, forming cyclic products via [2+2] cycloadditions or electrocyclic rearrangements . Similar reactivity is plausible for the target compound.

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